molecular formula C15H16F2N2O B2602548 N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide CAS No. 2034515-55-2

N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide

Cat. No. B2602548
CAS RN: 2034515-55-2
M. Wt: 278.303
InChI Key: IDPWHWVHIWTJOW-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide, commonly known as DFCI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFCI-1 is a member of the indole-3-carboxamide family of compounds and has been shown to have promising anti-cancer properties.

Scientific Research Applications

Antituberculosis Agents

Indole-2-carboxamides have emerged as a promising class of antituberculosis agents, displaying low micromolar potency against Mycobacterium tuberculosis. Structural modifications to these compounds, such as alkyl groups attachment and specific substitutions on the indole ring, have shown improved metabolic stability and in vitro activity compared to standard TB drugs, despite challenges in solubility and lipophilicity. These compounds have demonstrated favorable oral pharmacokinetic properties and in vivo efficacy, suggesting their potential as new antituberculosis treatments (Kondreddi et al., 2013).

Synthesis of N-Heterocycles

Research has developed methods for the Rh(III)-catalyzed chemodivergent annulations of N-carboxamide indoles, leading to the efficient synthesis of synthetically important tricyclic and tetracyclic N-heterocycles. This protocol provides a novel approach for creating complex structures with broad functional group tolerance and has been applied to large-scale syntheses, demonstrating its utility for various chemical transformations (Nunewar et al., 2021).

MmpL3 Inhibitors for Tuberculosis

Certain indolecarboxamides have been identified as inhibitors of the trehalose monomycolate transporter MmpL3, showing exceptional antitubercular activity in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. These findings highlight the therapeutic potential of indolecarboxamides as a new chemical scaffold for TB treatment, with some compounds demonstrating synergy with existing TB drugs and favorable ADMET properties (Stec et al., 2016).

Polymerization Catalysts

Indole derivatives have been used as efficient catalysts for the ring-opening polymerization of l-lactide, demonstrating control over polymer molecular weight and dispersity. This research offers insights into the application of indole-based compounds in polymer science, particularly in the development of biodegradable polymeric materials (Koeller et al., 2009).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O/c16-15(17)7-5-10(6-8-15)19-14(20)12-9-18-13-4-2-1-3-11(12)13/h1-4,9-10,18H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWHWVHIWTJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CNC3=CC=CC=C32)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)-1H-indole-3-carboxamide

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